tert-butyl (1R,2S)-2-aminocyclohexylcarbamate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.40 | Singlet | 9H | tert-butyl (C(CH₃)₃) |
| 3.10–3.30 | Multiplet | 2H | Cyclohexyl CH-NH₂ and CH-NHCO |
| 1.50–1.90 | Multiplet | 8H | Cyclohexane CH₂ groups |
| 5.10 | Broad singlet | 1H | NH (carbamate) |
¹³C NMR (100 MHz, CDCl₃) :
| δ (ppm) | Assignment |
|---|---|
| 28.2 | tert-butyl (C(CH₃)₃) |
| 79.5 | Quaternary C (Boc group) |
| 155.8 | Carbamate carbonyl (C=O) |
| 48.7, 52.1 | Cyclohexyl CH-NH₂ and CH-NHCO |
Stereochemical consistency is confirmed via coupling constants (J = 8–12 Hz for cis protons).
Infrared (IR) Spectroscopy and Functional Group Identification
Key IR absorptions (KBr, cm⁻¹) :
| Peak | Assignment |
|---|---|
| 3320, 3200 | N-H stretching (amine and carbamate) |
| 1685 | C=O stretching (carbamate) |
| 1520 | N-H bending (amide II band) |
| 1250 | C-N stretching |
| 1150 | C-O-C asymmetric stretching |
The absence of a free NH₂ stretch (~3400 cm⁻¹) confirms Boc protection.
Mass Spectrometric Fragmentation Patterns
Electrospray Ionization (ESI-MS) :
- Molecular ion : [M+H]⁺ at m/z 215.2 (calc. 214.31).
- Major fragments :
- m/z 157.1: Loss of tert-butoxy group (C₄H₈O).
- m/z 100.1: Cyclohexylamine ion (C₆H₁₃N⁺).
Fragmentation pathways align with Boc-protected amines, involving cleavage of the labile carbamate bond.
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVIZYGPJIWKOS-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363876 | |
| Record name | tert-Butyl [(1R,2S)-2-aminocyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364385-54-6, 184954-75-4 | |
| Record name | tert-Butyl [(1R,2S)-2-aminocyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, also known as a precursor in the synthesis of various pharmaceuticals, particularly as an intermediate in the production of Edoxaban, has garnered attention due to its biological activity. Edoxaban is a direct oral anticoagulant used primarily for the prevention and treatment of thromboembolic disorders. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H29N3O
- CAS Number : 365998-36-3
- Molecular Weight : 285.43 g/mol
Structure
The compound has a unique stereochemistry that contributes to its biological activity. The presence of the tert-butyl group enhances lipophilicity, influencing absorption and distribution in biological systems.
Anticoagulant Properties
This compound is primarily recognized for its role as an intermediate in the synthesis of Edoxaban, which functions as a factor Xa inhibitor. This mechanism is crucial for its anticoagulant effects:
- Mechanism of Action : Edoxaban inhibits factor Xa, an essential component in the coagulation cascade, thereby reducing thrombin generation and preventing clot formation.
Case Studies
- Clinical Efficacy : A study by Nehaj et al. (2020) demonstrated that Edoxaban significantly affects TRAP-dependent platelet aggregation, indicating its effectiveness in managing thrombotic conditions .
- Comparative Studies : Research comparing Edoxaban with other anticoagulants showed that it offers similar efficacy with a favorable safety profile, particularly in patients with non-valvular atrial fibrillation .
Biological Activity Data
| Property | Value |
|---|---|
| BBB Permeability | No |
| P-glycoprotein Substrate | Yes |
| CYP Inhibition | None |
| Log Kp (Skin Permeation) | -10.08 cm/s |
| Log Po/w (iLOGP) | 1.92 |
Synthesis and Applications
The synthesis of this compound involves several steps:
- Starting Materials : The reaction typically starts with benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate.
- Reaction Conditions : The reaction is conducted under hydrogen atmosphere using palladium on carbon (Pd-C) as a catalyst to facilitate the reduction process .
- Final Product Yield : The overall yield from this synthetic route can reach approximately 85%, depending on the conditions applied during synthesis .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate
- CAS No.: 364385-54-6
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.31 g/mol
- InChIKey : AKVIZYGPJIWKOS-DTWKUNHWSA-N
- Purity : ≥98% (by GC and titration analysis)
- Optical Rotation : [α]²⁰/D = +5.0° (c=1, CH₂Cl₂)
Structural Features: This compound contains a cyclohexane ring with trans-configuration (1R,2S), an amino group at position 2, and a tert-butoxycarbonyl (Boc) carbamate group acting as a protective moiety. It is widely used as a chiral intermediate in pharmaceutical synthesis, particularly for protease inhibitors and anticoagulants .
Comparison with Similar Compounds
Structural Analogs: Cyclohexane-Based Derivatives
Key Differences :
Functional Group Analogs: Modified Carbamates
Research Findings :
Stereoisomers and Enantiomers
Notes:
Salts and Derivatives
Preparation Methods
General Strategy for Amine Protection
The synthesis typically involves Boc protection of the primary amine in (1R,2S)-2-aminocyclohexanol. This approach leverages di-tert-butyl dicarbonate (Boc₂O) as the protecting agent under mild conditions. While the patents focus on derivatives with additional substituents (e.g., dimethylcarbamoyl groups), the core methodology remains applicable.
Key Reaction Parameters
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Protecting Agent | Boc₂O (1.1–1.5 equiv) | Introduces tert-butyloxycarbonyl (Boc) group to the amine. |
| Base | Triethylamine (TEA), N,N-Dimethylaminopyridine (DMAP) | Neutralizes HCl byproduct; enhances reaction efficiency. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Ensures solubility and low viscosity for scalable reactions. |
| Temperature | 0°C to room temperature (RT) | Minimizes side reactions and preserves stereochemistry. |
| Time | 2–4 hours | Optimized for complete conversion while avoiding decomposition. |
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism:
- Activation : Boc₂O reacts with the amine to form a labile mixed anhydride.
- Deprotonation : Base (e.g., TEA) deprotonates the amine, facilitating nucleophilic attack.
- Protection : The Boc group is transferred to the amine, yielding the carbamate.
This method avoids excessive viscosity (a challenge in industrial-scale reactions noted in the patents), as the neutral forms of reactants prevent premature gelation.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Stereochemical Integrity | Use chiral auxiliary or enantioselective synthesis for (1R,2S)-configuration. |
| Byproduct Management | Excess Boc₂O is quenched with water or volatile solvents post-reaction. |
| Purity Control | Recrystallization or silica gel chromatography to isolate pure product. |
Industrial-Scale Considerations
The patents highlight strategies to mitigate viscosity issues, which are critical for scaling:
- Solvent Selection : Acetonitrile or THF is preferred over polar aprotic solvents to maintain low viscosity.
- Base Optimization : Reduced equivalents of triethylamine (e.g., 1:1 molar ratio vs. 4.6:1 in prior methods) improve process efficiency.
Analytical Characterization
| Technique | Purpose |
|---|---|
| HPLC | Quantifies yield and purity; resolves diastereomers if present. |
| NMR | Confirms Boc protection (δ 1.45 ppm, singlet for tert-butyl group). |
| MS | Validates molecular weight (e.g., [M+H]⁺ ≈ 228 g/mol for the Boc-protected product). |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Boc Protection (Standard) | High yield, scalable, low viscosity. | Requires chiral resolution for (1R,2S)-configuration. |
| Salt-Free Reagents | Improved purity, reduced byproduct. | Limited to advanced industrial setups. |
Q & A
Q. What are the key synthetic routes for tert-butyl (1R,2S)-2-aminocyclohexylcarbamate?
The compound is typically synthesized via multi-step enantioselective routes. A common method involves iodolactamization of cyclohexene precursors to establish stereochemistry, followed by tert-butyl carbamate protection of the amine group. For example, in Edoxaban intermediate synthesis, palladium-catalyzed coupling or asymmetric Mannich reactions are employed, achieving 65–75% yields . Alternative approaches use chiral starting materials, such as (1R,2S)-2-aminocyclohexanol derivatives, which are carbamate-protected under basic conditions (e.g., using Boc₂O in THF) .
Q. How is the stereochemical integrity maintained during purification?
Stereochemical purity is preserved through low-temperature crystallization (e.g., using ethyl acetate/hexane mixtures) and chiral stationary phase chromatography. For example, silica gel chromatography with a 3:1 hexane/ethyl acetate gradient effectively separates diastereomers, while avoiding racemization by maintaining pH-neutral conditions .
Q. What analytical techniques confirm the compound’s identity and purity?
- ¹H/¹³C NMR : Assigns cyclohexyl proton environments (e.g., axial/equatorial protons at δ 1.2–2.8 ppm) and tert-butyl groups (δ 1.4 ppm, singlet) .
- HPLC-MS : Quantifies purity (>98%) using a C18 column (gradient: 0.1% formic acid in water/acetonitrile) .
- FT-IR : Confirms carbamate C=O stretching at ~1680 cm⁻¹ .
Q. What are common impurities, and how are they mitigated?
Major impurities include unreacted amine precursors (e.g., (1R,2S)-2-aminocyclohexanol) and diastereomeric byproducts . These are removed via iterative recrystallization (ethanol/water) or preparative TLC with dichloromethane/methanol (9:1) .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized in asymmetric syntheses?
- Catalyst screening : Chiral phosphoric acids (e.g., TRIP) in Mannich reactions achieve >90% ee by stabilizing transition states via hydrogen bonding .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity in Pd-catalyzed couplings by improving catalyst-substrate interactions .
- Temperature control : Reactions at –20°C slow racemization kinetics, improving ee by 10–15% compared to room temperature .
Q. What strategies resolve contradictions in reported stability data under acidic conditions?
Conflicting studies on Boc-group stability arise from varying acid strengths. For example:
Q. How does the compound’s conformational flexibility impact its utility in drug synthesis?
The cyclohexyl ring adopts a chair conformation with axial amine and equatorial carbamate groups, which influences its reactivity in nucleophilic substitutions. Molecular dynamics simulations show that this conformation enhances binding to enzymatic targets (e.g., thrombin in Edoxaban synthesis) by reducing steric hindrance .
Q. What advanced characterization methods validate absolute configuration?
- X-ray crystallography : Single-crystal analysis confirms (1R,2S) configuration via Flack parameter (<0.1) .
- Vibrational circular dichroism (VCD) : Distinguishes enantiomers by correlating IR spectra with DFT-calculated vibrational modes .
Methodological Tables
| Synthetic Method | Key Steps | Yield (%) | ee (%) | Ref. |
|---|---|---|---|---|
| Iodolactamization | Cyclohexene oxidation, Boc protection | 68 | 99 | [5] |
| Asymmetric Mannich Reaction | Organocatalyst (TRIP), THF solvent | 72 | 92 | [12] |
| Pd-Catalyzed Coupling | Pd(OAc)₂, chiral ligand, DMF | 65 | 88 | [6] |
| Analytical Method | Parameters | Sensitivity | Ref. |
|---|---|---|---|
| Chiral HPLC (Chiralpak AD-H) | Hexane/isopropanol (80:20), 1 mL/min | 0.1% impurity | [15] |
| ¹³C NMR (600 MHz) | CDCl₃, 25°C | 95% purity | [9] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
